molecular formula C16H16N2O3 B8603478 N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

Cat. No.: B8603478
M. Wt: 284.31 g/mol
InChI Key: BQXYVRNKNGYZPX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide typically involves the condensation of 4-methoxyaniline with an appropriate indole derivative. One common method is the reaction of 4-methoxyaniline with 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide is unique due to its specific indole structure, which imparts distinct biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

InChI

InChI=1S/C16H16N2O3/c1-21-11-7-5-10(6-8-11)18-16(20)12-9-17-13-3-2-4-14(19)15(12)13/h5-9,17H,2-4H2,1H3,(H,18,20)

InChI Key

BQXYVRNKNGYZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (179 mg, 1 mmol), p-anisidine (616 mg, 5 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride [EDCI] (959 mg, 5 mmol) in 50% aqueous 1,4-dioxane (10 mL) was stirred at ambient temperature for 17 h. After concentrating in vacuo, the residue was taken up in 10% methanol in ethyl acetate, washed with 1.3M hydrochloric acid then with aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated in vacuo. Recrystallization from ethyl acetate afforded N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide (Compound 1); mp 219-220° C.
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
959 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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